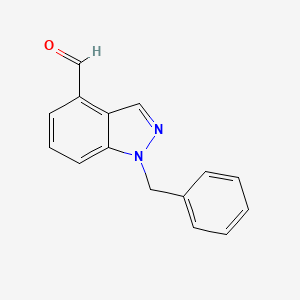

1-Benzyl-1H-indazole-4-carbaldehyde

Description

Historical Context and Evolution of Indazole Chemistry Research

The journey of indazole chemistry began with the pioneering work of German chemist Emil Fischer, who first defined the fundamental structure of indazole. chemicalbook.com Over the decades, research into indazole and its derivatives has expanded exponentially, driven by the discovery of their wide-ranging biological activities. google.comsemanticscholar.org Synthetic chemists have developed numerous methods to access the indazole scaffold, and these compounds have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. google.comsigmaaldrich.com This historical progression underscores the foundational importance of the indazole nucleus in the development of new chemical entities.

Strategic Importance of Benzylated Indazole Scaffolds in Modern Organic Synthesis

The strategic placement of a benzyl (B1604629) group on the indazole nitrogen, particularly at the N1 position, is a common and often crucial modification in the design of bioactive molecules. This N-benzylation can significantly influence the compound's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability. Furthermore, the benzyl group can engage in specific binding interactions with biological targets, often enhancing the compound's potency and selectivity for a particular therapeutic application. The synthesis of various N-aryl and N-alkyl indazoles is a well-established area of organic synthesis, highlighting the recognized value of this structural motif. nih.gov

Scope and Significance of the 1-Benzyl-1H-indazole-4-carbaldehyde Moiety in Academic Investigation

The aldehyde functional group at the C4 position of This compound presents a versatile handle for further chemical transformations. Aldehydes are highly reactive and can participate in a wide array of chemical reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions. This reactivity makes the molecule a potentially valuable intermediate or building block in the synthesis of more complex molecular architectures.

Data Tables

Due to the lack of specific research data for This compound , no data tables on its detailed research findings can be generated.

Structure

3D Structure

Properties

Molecular Formula |

C15H12N2O |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

1-benzylindazole-4-carbaldehyde |

InChI |

InChI=1S/C15H12N2O/c18-11-13-7-4-8-15-14(13)9-16-17(15)10-12-5-2-1-3-6-12/h1-9,11H,10H2 |

InChI Key |

HCNHAIYMZIELNT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC(=C3C=N2)C=O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Benzyl 1h Indazole 4 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise connectivity of atoms and the electronic environment of each nucleus can be determined.

The ¹H NMR spectrum of 1-Benzyl-1H-indazole-4-carbaldehyde is anticipated to exhibit distinct signals corresponding to the various protons in the molecule. The aromatic region will be characterized by a series of multiplets arising from the protons on the indazole core and the benzyl (B1604629) substituent. The aliphatic region will feature a characteristic singlet for the benzylic methylene (B1212753) protons. The aldehydic proton is expected to appear as a singlet at a significantly downfield chemical shift due to the strong deshielding effect of the carbonyl group.

The expected chemical shifts (δ) in parts per million (ppm) are detailed in the table below. These values are predicted based on the known effects of the substituents on the indazole and benzene (B151609) rings.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aldehydic-H | ~10.0 | Singlet | - |

| Indazole-H3 | ~8.5 | Singlet | - |

| Indazole-H5, H6, H7 | 7.0 - 8.0 | Multiplets | ~7-9 |

| Benzyl-H (ortho, meta, para) | 7.2 - 7.4 | Multiplets | ~7-8 |

| Benzylic-CH₂ | ~5.5 | Singlet | - |

This table presents predicted ¹H NMR data.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The aldehydic carbon is expected to resonate at a very downfield position, typically above 190 ppm. The carbons of the indazole and benzyl aromatic rings will appear in the range of 110-140 ppm, while the aliphatic benzylic carbon will be observed further upfield.

A table of expected ¹³C NMR chemical shifts is provided below.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Aldehydic-C=O | ~192 |

| Indazole-C3 | ~140 |

| Indazole-C3a, C7a | ~125-140 |

| Indazole-C4, C5, C6, C7 | ~110-130 |

| Benzyl-C (ipso) | ~135 |

| Benzyl-C (ortho, meta, para) | ~127-129 |

| Benzylic-CH₂ | ~50 |

This table presents predicted ¹³C NMR data.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments is employed. springermedizin.de

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY correlations would be expected between the coupled protons on the indazole ring and between the protons of the benzyl group's phenyl ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the signal for the benzylic methylene protons would show a cross-peak with the signal for the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.edu Key HMBC correlations for this molecule would include the correlation from the aldehydic proton to the C4 carbon of the indazole ring, and from the benzylic protons to the C3a carbon of the indazole and the ipso-carbon of the benzyl ring. These correlations are critical for confirming the attachment and position of the substituents.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for example, would show positive signals for CH and CH₃ groups, and negative signals for CH₂ groups, while quaternary carbons would be absent. This would help in confirming the presence of the benzylic CH₂ group. springermedizin.denih.gov

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and molecular formula of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. beilstein-journals.org This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound, the molecular formula is C₁₅H₁₂N₂O. researchgate.netleuphana.denih.govcsic.es The calculated exact mass can be compared to the experimentally determined value to validate the molecular formula.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 237.1022 | (To be determined experimentally) |

This table shows the calculated exact mass for the protonated molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. beilstein-journals.orgnih.gov It is an excellent method for assessing the purity of a volatile compound and for confirming its identity. The gas chromatogram would ideally show a single peak, indicating a pure substance. The mass spectrum associated with this peak would display the molecular ion and a characteristic fragmentation pattern.

The expected fragmentation of this compound in the mass spectrometer would likely involve the loss of the benzyl group (C₇H₇, m/z 91) to form a stable tropylium (B1234903) cation, and cleavage of the formyl group (CHO, m/z 29). The resulting fragmentation pattern provides a "fingerprint" that can be used to identify the compound. springermedizin.denih.gov

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum is characterized by several key absorption bands that confirm the presence of the aldehyde, the N-benzyl group, and the indazole core.

The most prominent vibrations are associated with the carbaldehyde group. A strong absorption band for the carbonyl (C=O) stretching vibration is expected in the region of 1700-1680 cm⁻¹. The precise position of this band can be influenced by electronic effects from the indazole ring. The aldehyde C-H bond typically shows one or two characteristic stretching bands around 2850 cm⁻¹ and 2750 cm⁻¹.

The aromatic rings—both the indazole system and the benzyl group—give rise to several bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The stretching vibrations of the C=C bonds within the aromatic rings usually appear in the 1610-1450 cm⁻¹ region. Furthermore, C-N stretching vibrations from the indazole ring contribute to the fingerprint region of the spectrum. The presence of the benzyl group is also confirmed by the vibrations of its CH₂ linker.

While specific experimental data for this compound is not broadly published, analysis of related structures, such as 1H-indazole-3-carbaldehyde and various N-benzyl indazoles, allows for the prediction of its characteristic IR absorptions. beilstein-journals.orgresearchgate.net For instance, studies on other indazole derivatives show characteristic bands for the core structure that would be expected to be present in the target molecule. derpharmachemica.com

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Aldehyde | C=O Stretch | 1700 - 1680 |

| Aldehyde | C-H Stretch | ~2850 and ~2750 |

| Aromatic Rings | C-H Stretch | >3000 |

| Aromatic Rings | C=C Stretch | 1610 - 1450 |

| Benzyl Group | CH₂ Stretch | ~2920 |

| Indazole Ring | C-N Stretch | Fingerprint Region |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure, including its conformation in the solid state and the precise arrangement of its atoms. Although a specific crystal structure for this compound is not publicly documented, analysis of closely related compounds, such as 1-Benzyl-5-nitro-1H-indazole, offers significant insight into the likely structural features. iucr.org

In the crystal structure of 1-Benzyl-5-nitro-1H-indazole, the asymmetric unit contains two independent molecules. iucr.org This suggests that this compound could also exhibit polymorphism or have multiple molecules in its asymmetric unit. A crucial structural feature is the relative orientation of the benzyl group and the indazole ring system. In the nitro-analogue, these two planar ring systems are not coplanar. The dihedral angle between the mean plane of the indazole moiety and the phenyl ring is reported to be 79.26(3)° in one molecule and 75.55(4)° in the other. iucr.org This significant twist is a common feature in such N-benzylated heterocyclic systems, arising from steric hindrance.

The crystal packing of these molecules is often stabilized by a network of intermolecular interactions, including π–π stacking between adjacent aromatic rings and other weak hydrogen bonds. researchgate.netiucr.org For this compound, the aldehyde group could participate in C-H···O hydrogen bonding, further influencing the crystal packing arrangement.

Table 2: Illustrative Crystallographic Data Based on the Analogous Compound 1-Benzyl-5-nitro-1H-indazole

| Parameter | Value (for C₁₄H₁₁N₃O₂) iucr.org |

| Empirical Formula | C₁₄H₁₁N₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.9113 (6) |

| b (Å) | 10.1555 (5) |

| c (Å) | 17.5879 (8) |

| β (°) | 101.625 (2) |

| Volume (ų) | 2432.2 (2) |

| Z | 8 |

This data from a closely related molecule provides a strong predictive model for the crystallographic parameters that would define the solid-state structure of this compound.

Reactivity Profiles and Chemical Transformations of 1 Benzyl 1h Indazole 4 Carbaldehyde

Reactions of the Carbaldehyde Functionality

The aldehyde group is a cornerstone of organic synthesis, and its reactivity in 1-Benzyl-1H-indazole-4-carbaldehyde is no exception. It readily undergoes oxidation, reduction, and various nucleophilic addition and condensation reactions.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 1-Benzyl-1H-indazole-4-carboxylic acid. This transformation is a fundamental process in organic synthesis, often employed to introduce a carboxylic acid moiety for further derivatization, such as ester or amide formation.

A variety of oxidizing agents can be employed for this purpose. Common laboratory reagents for the oxidation of aromatic aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), chromic acid, and sodium dichromate. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as effective organocatalysts for the aerobic oxidation of aromatic aldehydes to carboxylic acids under mild conditions. wikipedia.org Additionally, Oxone® is another efficient and mild oxidant for this transformation. ethz.ch The choice of reagent often depends on the desired reaction conditions and the presence of other functional groups in the molecule.

Table 1: Common Oxidizing Agents for the Conversion of Aromatic Aldehydes to Carboxylic Acids

| Oxidizing Agent | Typical Conditions | Reference |

| Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat | nih.gov |

| Chromic Acid (H₂CrO₄) | Aqueous acetone | nih.gov |

| Sodium Dichromate (Na₂Cr₂O₇) | Aqueous sulfuric acid | nih.gov |

| N-Heterocyclic Carbenes (NHCs) | Aerobic, mild conditions | wikipedia.org |

| Oxone® (Potassium peroxymonosulfate) | Mild conditions | ethz.ch |

Reduction Reactions to Alcohol and Alkane Derivatives

The carbaldehyde group can be reduced to a primary alcohol, (1-Benzyl-1H-indazol-4-yl)methanol, or further to a methyl group, 1-Benzyl-4-methyl-1H-indazole.

Reduction to Alcohol: The reduction of the aldehyde to a primary alcohol is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). This reagent is highly selective for aldehydes and ketones and is compatible with a wide range of functional groups. The reaction is generally carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature. msu.edu

Reduction to Alkane: Complete reduction of the carbaldehyde to an alkane (methyl group) requires more forcing conditions. Two classical methods for this transformation are the Wolff-Kishner and Clemmensen reductions.

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate followed by treatment with a strong base, typically potassium hydroxide, at high temperatures in a high-boiling solvent like ethylene (B1197577) glycol. wikipedia.orgresearchgate.netuomustansiriyah.edu.iq However, it is important to note that N-benzyl substituted indazoles can be sensitive to strongly basic conditions, which may lead to debenzylation. youtube.com

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. ethz.chmasterorganicchemistry.com The strongly acidic conditions of the Clemmensen reduction may not be suitable for substrates with acid-labile functional groups. Given that the indazole ring itself can be sensitive to certain acidic conditions, the feasibility of this reaction would need careful evaluation. wikipedia.orgyoutube.com

Table 2: Common Reducing Agents for Aldehydes

| Reducing Agent | Product | Typical Conditions | Reference |

| Sodium Borohydride (NaBH₄) | Primary Alcohol | Methanol or Ethanol, Room Temperature | msu.edu |

| Hydrazine/KOH (Wolff-Kishner) | Alkane | High Temperature (e.g., Ethylene Glycol) | wikipedia.orgresearchgate.netuomustansiriyah.edu.iq |

| Zinc Amalgam/HCl (Clemmensen) | Alkane | Concentrated HCl, Heat | ethz.chmasterorganicchemistry.com |

Nucleophilic Addition and Condensation Reactions (e.g., Wittig, Knoevenagel)

The electrophilic carbon of the carbaldehyde group is susceptible to attack by various nucleophiles, leading to a range of addition and condensation products.

Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. nih.govnih.govmasterorganicchemistry.com It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). The reaction typically proceeds via a betaine (B1666868) intermediate to form an oxaphosphetane, which then collapses to yield the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com While specific examples with this compound are not readily available in the literature, it is expected to react with various Wittig reagents to afford the corresponding 4-vinyl-1-benzyl-1H-indazole derivatives.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or diethyl malonate, in the presence of a basic catalyst. This reaction is widely used to form new carbon-carbon double bonds. The products are typically α,β-unsaturated compounds, which are valuable intermediates in further synthetic transformations.

Formation of Schiff Bases and Related Imines

The carbaldehyde functionality readily reacts with primary amines to form Schiff bases (imines). byjus.comncrdsip.combeilstein-journals.orgchadsprep.comresearchgate.net This condensation reaction is typically carried out by refluxing the aldehyde and the amine in a suitable solvent, often with a catalytic amount of acid to facilitate the dehydration step. The resulting imine can be a stable final product or an intermediate for further reactions, such as reduction to a secondary amine. The formation of Schiff bases from heterocyclic aldehydes is a common strategy in the synthesis of compounds with diverse biological activities. byjus.comncrdsip.comchadsprep.com

Transformations Involving the Indazole Ring System

The indazole ring itself is a robust aromatic system, but the N-benzyl group introduces a site for potential chemical modification.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Moiety

The benzene ring of the benzyl (B1604629) group can potentially undergo electrophilic and nucleophilic aromatic substitution reactions, although the reactivity is influenced by the electron-withdrawing nature of the indazole-4-carbaldehyde moiety.

Electrophilic Aromatic Substitution: The benzyl group is attached to a nitrogen atom of the indazole ring, which can exert a deactivating effect on the benzene ring towards electrophilic attack. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions on the benzyl ring would likely require forcing conditions. msu.edubyjus.comyoutube.com For instance, the nitration of N-benzylated derivatives of other heterocyclic systems has been shown to occur selectively at the para-position of the benzyl group. researchgate.net

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on an unsubstituted benzene ring is generally difficult. However, if the benzyl ring were to contain a suitable leaving group (e.g., a halogen) and be activated by strongly electron-withdrawing groups, nucleophilic substitution could be possible. wikipedia.orgyoutube.combyjus.com There is limited specific literature on such reactions for this compound. It has been noted that N-benzyl substituted indazoles can undergo debenzylation under basic conditions, suggesting that the benzylic position is susceptible to nucleophilic attack under certain circumstances. youtube.com

Functionalization and Derivatization at Unsubstituted Positions of the Indazole Core

The indazole nucleus of this compound possesses several unsubstituted carbon atoms (C3, C5, C6, and C7) that are amenable to electrophilic substitution and other functionalization reactions. The directing effects of the existing substituents, namely the electron-donating N1-benzyl group and the electron-withdrawing C4-carbaldehyde, play a crucial role in determining the regioselectivity of these transformations.

While specific studies on the direct functionalization of this compound are not extensively documented in the reviewed literature, the reactivity of the indazole ring system allows for predictions based on related structures. Generally, electrophilic substitution on the indazole ring is influenced by the electronic nature of the substituents present.

Table 1: Potential Functionalization Reactions at Unsubstituted Positions

| Reaction Type | Reagents and Conditions | Expected Major Product(s) |

| Halogenation | X₂, Lewis acid (e.g., FeX₃) | Halogenation at C5 and/or C7 |

| Nitration | HNO₃/H₂SO₄ | Nitration likely at C5 or C7 |

| Sulfonation | Fuming H₂SO₄ | Sulfonation at C5 or C7 |

| Friedel-Crafts Alkylation/Acylation | R-X/AlCl₃ or RCOCl/AlCl₃ | Generally difficult on deactivated rings |

It is important to note that the electron-withdrawing nature of the carbaldehyde group at the C4 position deactivates the benzene portion of the indazole ring towards electrophilic attack, making harsh reaction conditions potentially necessary. This can sometimes lead to a mixture of products or a lack of reactivity.

Reactivity at the N1-Benzyl Substituent

The N1-benzyl group is a common protecting group for the indazole nitrogen and its removal is a key synthetic transformation. This deprotection is often necessary to introduce alternative substituents at the N1 position or to obtain the free N-H indazole for biological evaluation.

Several methods have been developed for the N-debenzylation of N-benzyl-substituted heterocycles, which are applicable to this compound.

Table 2: N-Debenzylation Methods for 1-Benzyl-1H-indazoles

| Method | Reagents and Conditions | Advantages | Potential Limitations |

| Catalytic Hydrogenolysis | H₂, Pd/C | Clean reaction with high yields. | Not compatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups). researchgate.net |

| Oxidative Cleavage | KOtBu, O₂, DMSO | Rapid and efficient under basic conditions. | Can be problematic for substrates with other oxidizable groups. researchgate.net |

| Acid-Facilitated Deprotection | Acetic acid, Pd(OH)₂/C, H₂ | Effective for substrates with acid-sensitive groups. nih.gov | May not be suitable for highly acid-labile compounds. |

| Laccase/TEMPO System | Laccase from Trametes versicolor, TEMPO | Enzymatic, mild conditions. | Substrate specific, may require optimization. rsc.org |

Development of Chemical Libraries via Derivatization of this compound

The aldehyde functionality at the C4 position of this compound serves as a versatile handle for the construction of diverse chemical libraries. This is a cornerstone of diversity-oriented synthesis, a strategy aimed at creating collections of structurally varied small molecules for high-throughput screening in drug discovery.

The aldehyde group can participate in a wide array of chemical transformations, allowing for the introduction of various pharmacophoric features and the exploration of a broad chemical space.

Table 3: Derivatization Reactions of the C4-Carbaldehyde Group

| Reaction Type | Reagents and Conditions | Resulting Functional Group/Scaffold |

| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate), base (e.g., ammonium (B1175870) carbonate) | α,β-Unsaturated carbonyl compounds, substituted alkenes. researchgate.net |

| Wittig Reaction | Phosphonium ylides | Alkenes with controlled stereochemistry. |

| Reductive Amination | Amines, reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Secondary and tertiary amines. acs.org |

| Synthesis of Heterocycles | Binucleophiles (e.g., hydrazines, hydroxylamine, thiourea) | Pyrazoles, isoxazoles, pyrimidines, etc. researchgate.net |

| Grignard and Organolithium Addition | Grignard reagents (RMgX), organolithium reagents (RLi) | Secondary alcohols. beilstein-journals.org |

| Palladium-Catalyzed Cross-Coupling | (Following conversion of aldehyde to a suitable handle like a halide) Aryl/heteroaryl boronic acids (Suzuki), terminal alkynes (Sonogashira), etc. | Biaryl systems, alkynyl-substituted indazoles. researchgate.netnih.gov |

Through the systematic application of these and other reactions, large and diverse libraries of this compound derivatives can be generated. This approach allows for the rapid exploration of structure-activity relationships and the identification of novel bioactive compounds. The combination of functionalization at the indazole core, modification or removal of the N1-benzyl group, and diverse reactions at the C4-aldehyde provides a powerful platform for medicinal chemistry research.

Theoretical and Computational Investigations of 1 Benzyl 1h Indazole 4 Carbaldehyde and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of molecules. For 1-benzyl-1H-indazole-4-carbaldehyde and its analogs, these methods have been instrumental in predicting their behavior in various chemical environments.

Density Functional Theory (DFT) Studies of Molecular Geometry and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized molecular geometry and energetics of indazole derivatives. nih.govnih.govrsc.org For instance, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p) or 6-311+G(d,p), are used to predict bond lengths, bond angles, and dihedral angles of the optimized molecular structure. researchgate.netniscpr.res.in These theoretical predictions can then be compared with experimental data from techniques like X-ray crystallography to validate the computational model. niscpr.res.in

Studies on related indazole structures have shown that DFT can accurately model their geometric parameters. niscpr.res.incore.ac.uk The calculations also provide insights into the stability of different conformations and isomers. growingscience.com For example, in a study of indazole derivatives, DFT was used to identify the most stable isomers by comparing their total energies. growingscience.com

Table 1: Examples of DFT Functionals and Basis Sets Used in Indazole Derivative Studies

| Study Focus | DFT Functional | Basis Set | Reference |

| Electronic Properties | B3LYP | 6-31G(d,p) | nih.gov |

| Physicochemical Properties | B3LYP | 6-311+G | nih.gov |

| Spectroscopic Analysis | B3LYP | 6-31++G(d,p) | researchgate.net |

| Molecular Geometry | B3LYP | 6-311G(d,p) | niscpr.res.in |

Frontier Molecular Orbital (HOMO/LUMO) Analysis for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for determining the molecule's chemical stability and reactivity. rsc.org A larger HOMO-LUMO gap suggests higher stability and lower reactivity, while a smaller gap indicates a more reactive molecule. rsc.org

For indazole derivatives, HOMO-LUMO analysis performed using DFT calculations helps to predict their reactivity. nih.govrsc.org The distribution of these orbitals across the molecule can identify the likely sites for electrophilic and nucleophilic attack. rsc.org For example, in some indazole derivatives, the HOMO and LUMO are distributed over almost the entire molecule. rsc.org

Table 2: Calculated Electronic Parameters for Indazole Derivatives

| Parameter | Description |

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| ΔE (Energy Gap) | ELUMO - EHOMO |

| Ionization Potential (I) | -EHOMO |

| Electron Affinity (A) | -ELUMO |

| Electronegativity (χ) | (I + A) / 2 |

| Chemical Hardness (η) | (I - A) / 2 |

| Softness (S) | 1 / (2η) |

| Electrophilicity Index (ω) | μ² / (2η) where μ is the chemical potential (-χ) |

This table presents a general list of parameters. Specific values for this compound would require dedicated calculations.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Theoretical calculations can also predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. DFT methods are used to calculate the magnetic shielding tensors of the nuclei in a molecule, which are then converted into chemical shifts. These calculated shifts can be compared with experimental NMR data to aid in the structural elucidation of newly synthesized compounds. nih.govjmchemsci.com

For indazole derivatives, theoretical ¹H and ¹³C NMR spectra have been calculated and compared with experimental results, showing good agreement. nih.govjmchemsci.com This correlation helps to confirm the proposed structures and assign the observed spectral signals to specific atoms within the molecule. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and intermolecular interactions over time. researchgate.net In the context of this compound and its derivatives, MD simulations can reveal how these molecules behave in a biological environment, such as in the active site of a protein.

MD simulations have been used to assess the stability of ligand-protein complexes involving indazole derivatives. researchgate.netnih.gov By monitoring parameters like the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, researchers can determine if the binding is stable. nih.gov These simulations also provide insights into the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. researchgate.netnih.gov

In Silico Molecular Docking Studies for Putative Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govrsc.org It is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode to a biological target, such as a protein or enzyme. nih.govresearchgate.net

For indazole derivatives, molecular docking studies have been performed to investigate their potential as inhibitors of various enzymes. nih.govresearchgate.netrsc.org These studies help to identify the most promising compounds for further experimental investigation.

Prediction of Binding Modes and Key Interacting Residues

Molecular docking simulations can predict the specific binding mode of a ligand within the active site of a protein. nih.gov This includes identifying the key amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other non-covalent forces. nih.gov This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. For instance, docking studies on indazole derivatives have identified key interactions with amino acid residues in the active sites of target proteins. nih.govnih.gov

Computational Assessment of Binding Affinities and Ligand Efficiency

In the realm of drug discovery, the initial step often involves identifying a lead compound that can bind to a specific biological target, such as a protein or enzyme, with high affinity and selectivity. Computational methods, particularly molecular docking, have become indispensable tools for predicting and evaluating these binding interactions. For this compound and its analogs, these computational assessments provide crucial insights into their potential as therapeutic agents.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction, which is typically quantified by a scoring function that estimates the binding affinity in units such as kcal/mol. A more negative binding affinity value generally indicates a more stable and favorable interaction.

While specific binding affinity data for this compound is not extensively available in the public domain, studies on structurally related indazole derivatives provide a strong indication of the potential of this compound class. For instance, computational studies on other substituted 1-benzyl-indazole derivatives have demonstrated significant binding affinities to various biological targets. In one such study, a derivative, 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol (DCBIP), exhibited strong binding affinities of -6.89 kcal/mol and -7.45 kcal/mol with the 1EOU and 5FDC protein structures, respectively, suggesting its potential as an anticonvulsant agent. asianresassoc.org Another study on 1H-indazole analogs targeting the Cyclooxygenase-2 (COX-2) enzyme reported binding results in the range of -8.46 to -9.11 kcal/mol for compounds with difluorophenyl, para-toulene, and 4-methoxyphenyl (B3050149) groups. researchgate.net

These findings for analogous compounds suggest that the 1-benzyl-1H-indazole scaffold is a promising framework for achieving high binding affinities. The benzyl (B1604629) group can engage in hydrophobic and aromatic stacking interactions within the binding pocket of a protein, while the indazole core can form crucial hydrogen bonds. The 4-carbaldehyde group on the target molecule can also participate in hydrogen bonding and other polar interactions, further enhancing binding.

Beyond simple binding affinity, the concept of ligand efficiency (LE) has gained prominence in lead optimization. LE is a metric that relates the binding affinity of a molecule to its size, typically measured by the number of heavy (non-hydrogen) atoms. It is calculated using the formula:

LE = -ΔG / N

where ΔG is the Gibbs free energy of binding (related to the binding affinity) and N is the number of heavy atoms. A higher LE value is desirable as it indicates that the molecule achieves its binding affinity with a more efficient use of its atoms, making it a more promising starting point for further development. The goal is to develop potent compounds that are not excessively large or lipophilic, as these properties can lead to poor pharmacokinetic profiles. For the indazole derivatives mentioned, with binding affinities in the -7 to -9 kcal/mol range and a typical heavy atom count for such structures, the LE would be in a favorable range for drug-like molecules.

Table 1: Illustrative Binding Affinities of Related Indazole Derivatives

| Compound/Derivative Class | Target Protein | Binding Affinity (kcal/mol) |

| 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol | 1EOU | -6.89 asianresassoc.org |

| 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol | 5FDC | -7.45 asianresassoc.org |

| 1H-indazole analog with 4-methoxyphenyl group | COX-2 (3NT1) | -8.46 researchgate.net |

| 1H-indazole analog with para-toulene group | COX-2 (3NT1) | -8.80 researchgate.net |

| 1H-indazole analog with difluorophenyl group | COX-2 (3NT1) | -9.11 researchgate.net |

This table presents data for compounds structurally related to this compound to illustrate the potential binding affinities of this class of molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are most influential in determining the activity, QSAR models can be used to predict the activity of novel compounds and to guide the design of more potent and selective molecules.

For this compound and its derivatives, QSAR studies can be instrumental in optimizing their therapeutic potential. The general process of a QSAR study involves:

Data Set Preparation: A series of indazole derivatives with known biological activities (e.g., IC₅₀ values) against a specific target is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors can be constitutional (e.g., molecular weight, number of rings), topological (e.g., branching indices), geometric (e.g., molecular surface area), or electronic (e.g., dipole moment, partial charges).

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability.

Studies on other indazole derivatives have successfully employed 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to understand the structural requirements for their activity. nih.gov For instance, in a study of indazole derivatives as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), 3D-QSAR models were developed to map the steric and electrostatic fields around the molecules. nih.gov These models revealed that bulky substituents in certain positions of the indazole ring were favorable for activity, while electronegative groups in other regions were detrimental. nih.gov

Such insights are invaluable for the rational design of new derivatives of this compound. For example, a QSAR model might suggest that modifying the benzyl ring with specific electron-donating or electron-withdrawing groups could enhance binding affinity. Similarly, the model could guide the exploration of different substituents at other positions of the indazole ring to optimize interactions with the target protein.

The integration of molecular docking, ligand efficiency calculations, and QSAR modeling provides a powerful, multi-faceted computational approach to the design and optimization of novel drug candidates based on the this compound scaffold. These theoretical investigations significantly accelerate the drug discovery process by prioritizing the synthesis and testing of compounds with the highest predicted potential, thereby saving time and resources.

Mechanistic Studies and Structure Activity Relationships Sar in Indazole Based Medicinal Chemistry Research

Exploration of Molecular Targets and Biological Pathways Associated with Indazole Scaffolds

Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, targeting various enzymes and receptors involved in numerous disease pathways. mdpi.comnih.gov Their versatility stems from the bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, which can be substituted at multiple positions to modulate biological activity. nih.gov

Indazole-based compounds have been extensively investigated as inhibitors of several key enzyme families.

Kinase Inhibition: Numerous indazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. For instance, certain 1H-indazole derivatives have shown inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), with some compounds exhibiting IC₅₀ values in the low micromolar to nanomolar range. mdpi.com Specifically, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide demonstrated potent FGFR1 inhibitory activity with an IC₅₀ of 30.2 ± 1.9 nM. mdpi.com Additionally, indazole derivatives have been developed as inhibitors of extracellular signal-regulated kinases (ERK1/2) and have shown both enzymatic and cellular activity. mdpi.com

Cyclooxygenase-2 (COX-2) Inhibition: The indazole scaffold is a key component in some non-steroidal anti-inflammatory drugs (NSAIDs). Certain derivatives of 1-benzyl-1H-indazole-3-carboxylic acid have been shown to inhibit COX-2, an enzyme implicated in inflammation and cancer progression.

Phosphodiesterase (PDE) Inhibition: Indazole-based compounds have emerged as inhibitors of phosphodiesterases (PDEs), particularly PDE4. These enzymes are involved in the degradation of cyclic AMP (cAMP), a second messenger that plays a vital role in inflammatory pathways. A series of N²-substituted indazole-based PDE4D inhibitors have been designed, with one optimized compound, LZ-14 (Z21115), showing high PDE4D7 inhibitory activity with an IC₅₀ of 10.5 nM. nih.gov

Other Enzyme Targets: The inhibitory potential of indazoles extends to other enzymes as well. For example, derivatives have been synthesized and evaluated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune tolerance. mdpi.com Furthermore, some indazole derivatives have shown potent and selective inhibitory activity against butyrylcholinesterase (BChE), a target in Alzheimer's disease research. monash.edu

Indazole derivatives also exhibit significant activity at various G-protein coupled receptors (GPCRs) and nuclear receptors.

CC-Chemokine Receptor 4 (CCR4) Antagonism: A series of indazole arylsulfonamides have been synthesized and identified as allosteric antagonists of human CCR4. acs.org These compounds bind to an intracellular allosteric site on the receptor. acs.org

Serotonin (B10506) (5-HT) Receptor Modulation: Indazole derivatives have been developed as both agonists and antagonists of serotonin receptors. sci-hub.se The nature of the activity (agonist vs. antagonist) can be influenced by the length of the spacer connecting the indazole core to a piperazine (B1678402) moiety. sci-hub.se For example, the selective 5-HT₃ receptor antagonist Granisetron is an N(1)–C(3)-disubstituted indazole. austinpublishinggroup.com

Estrogen Receptor (ER) Agonism: Certain indazole derivatives have been identified as estrogen receptor agonists, highlighting their potential in hormone-related therapies. nih.gov

Cannabinoid Receptor (CB) Agonism: Synthetic cannabinoid receptor agonists often feature an indazole core. These compounds, such as AB-FUBINACA and AMB-FUBINACA, are potent agonists at both CB₁ and CB₂ receptors. frontiersin.org

Elucidating the Role of the N1-Benzyl Moiety in Indazole-Derived Biological Activity

The N1-benzyl group is a common and often critical substituent in many biologically active indazole derivatives. Its presence and substitution pattern can significantly influence potency and selectivity.

In the context of CCR4 antagonists, N1-substituted benzyl (B1604629) groups, particularly those with a meta-substitution, were found to be the most potent. acs.org Specifically, N1 meta-substituted benzyl groups with an α-amino-3-[(methylamino)acyl]– group were identified as highly effective. acs.org For indazol-3-carboxylic acid derivatives investigated as non-steroidal antispermatogenic agents, the presence of a substituted benzyl group at the N1 position was deemed essential for their specific activity. austinpublishinggroup.com

Structure-activity relationship studies on YC-1, a 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole, and its analogs have further highlighted the importance of the N1-benzyl group. nih.govrsc.org Substitutions on the benzene ring of the benzyl moiety can modulate activity. For instance, fluoro or cyano substitution at the ortho position of the benzene ring resulted in better inhibitory activity in certain assays, while substitutions at the meta or para positions led to reduced activity. nih.govrsc.org

Significance of the C4-Carbaldehyde Group for Functionalization and Receptor Recognition

The C4-carbaldehyde group on the indazole ring is a versatile functional group that serves as a key handle for synthetic modification and can play a direct role in receptor interactions.

In the development of CCR4 antagonists, methoxy- or hydroxyl-containing groups at the C4 position of the indazole were found to be more potent. acs.org This suggests that the electronic properties and hydrogen-bonding capacity of the substituent at this position are important for activity.

The carbaldehyde group itself can be readily transformed into a variety of other functional groups, allowing for the exploration of a wide chemical space and the optimization of biological activity. For example, the C4-carbaldehyde can be a precursor for the synthesis of 4-carboxamide derivatives. mdpi.commdpi.com In a series of FGFR1 inhibitors, a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide derivative showed potent activity, indicating the importance of this functionalization at the C4 position for receptor binding. mdpi.com The synthesis of such amides is often achieved by first converting the corresponding carboxylic acid (which can be derived from the carbaldehyde) to an acyl chloride, followed by reaction with an amine. nih.gov

Design Principles and Strategy for the Synthesis of Novel 1-Benzyl-1H-indazole-4-carbaldehyde Analogs

The design of novel analogs of this compound is guided by established SAR principles and the desire to optimize potency, selectivity, and pharmacokinetic properties. Key strategies include:

Scaffold Hopping: Replacing the core indazole scaffold with bioisosteric heterocycles like indole (B1671886) or benzimidazole (B57391) can lead to novel compounds with potentially improved properties. rsc.orgnih.gov

Modification of the N1-Benzyl Group: Systematic variation of the substituents on the phenyl ring of the benzyl group can fine-tune electronic and steric properties to enhance receptor binding. nih.govrsc.org

Functionalization of the C4-Carbaldehyde Group: Converting the aldehyde to other functional groups such as amides, sulfonamides, or other heterocycles can introduce new interaction points with the target protein. mdpi.comnih.gov

Introduction of Substituents on the Indazole Ring: Adding substituents at other positions of the indazole ring (e.g., C5, C6, C7) can further modulate the compound's properties. acs.org

The synthesis of these analogs often involves multi-step sequences. A common approach for preparing N1-substituted indazoles is the alkylation of an NH-free indazole precursor with a suitable benzyl halide. acs.orgbeilstein-journals.org The C4-carbaldehyde or a precursor group is typically introduced earlier in the synthetic sequence. For instance, a 4-cyano-indazole can be a versatile intermediate, which can be reduced to the aldehyde or converted to other functional groups. acs.org

Future Perspectives and Emerging Research Avenues for 1 Benzyl 1h Indazole 4 Carbaldehyde

Development of Sustainable and Green Synthetic Methodologies

The development of environmentally friendly and efficient synthetic methods is a cornerstone of modern chemistry. For the synthesis of 1-Benzyl-1H-indazole-4-carbaldehyde and its derivatives, a shift towards greener approaches is anticipated.

Future research will likely focus on one-pot syntheses, which reduce waste and improve efficiency by combining multiple reaction steps into a single operation. organic-chemistry.orgnih.govmdpi.comnih.gov For instance, a one-pot procedure could involve the condensation of a suitable ortho-substituted benzaldehyde (B42025) with a hydrazine, followed by N-benzylation, all within a single reaction vessel. acs.org

The use of sustainable catalysts is another key area of development. Heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon, offer advantages like easy recovery and reusability. acs.orgrsc.orgnih.gov Natural and biodegradable catalysts, like lemon peel powder, are also being explored for the synthesis of indazole derivatives and could be adapted for this specific compound. researchgate.netresearchgate.net The use of green solvents like water or polyethylene (B3416737) glycol (PEG) and energy-efficient techniques such as microwave irradiation are also expected to become more prevalent in the synthesis of indazole-based compounds. samipubco.comajrconline.orgresearchgate.netbenthamdirect.com

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Indazole Synthesis

| Feature | Conventional Methods | Green/Sustainable Methods |

| Solvents | Often hazardous organic solvents | Water, PEG, ionic liquids, or solvent-free conditions |

| Catalysts | Homogeneous metal catalysts, often requiring harsh conditions | Heterogeneous, recyclable catalysts (e.g., supported nanoparticles), biocatalysts, natural catalysts |

| Energy | High temperatures, long reaction times | Microwave irradiation, ultrasound, ambient temperatures |

| Efficiency | Multi-step processes with intermediate purification | One-pot reactions, tandem or domino reactions |

| Waste | Significant generation of byproducts and solvent waste | Minimal waste, atom-economical reactions |

Application in Chemical Biology as Probes for Biological Systems

The unique structure of this compound, particularly the presence of the aldehyde group, makes it an excellent candidate for development as a chemical probe for studying biological systems. The aldehyde can serve as a reactive handle for bioconjugation, allowing the indazole scaffold to be attached to biomolecules or fluorescent tags.

Indazole derivatives have already shown promise as fluorescent materials. rsc.orgnih.govehu.es By conjugating this compound with a fluorophore, it could be developed into a probe for bioimaging applications, enabling the visualization of specific cellular components or processes. mdpi.comresearchgate.net For example, indazole-based probes have been designed for the detection of metal ions like Al³⁺ in living cells. rsc.org The lipophilicity of the benzyl (B1604629) group could also be exploited to target specific cellular compartments, such as mitochondria. mdpi.com

Furthermore, the indazole core itself can exhibit interesting photophysical properties. Some 2-aryl-2H-indazoles have been identified as a new class of fluorophores with high extinction coefficients and large Stokes shifts, making them suitable for various bioimaging applications. nih.gov The development of photoactivatable or photoswitchable probes based on the this compound scaffold could provide powerful tools for spatiotemporal control over biological processes.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Furthermore, AI can assist in planning the synthesis of these novel derivatives. Retrosynthesis prediction algorithms can propose efficient and viable synthetic routes, saving significant time and resources in the laboratory. acs.org This integration of AI in both the design and synthesis phases will undoubtedly accelerate the discovery of new drug candidates based on the this compound template.

Exploration of Novel Biological Activities and Therapeutic Modalities

The indazole nucleus is associated with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govpnrjournal.comaustinpublishinggroup.combiotech-asia.orgmdpi.com This suggests that this compound and its derivatives could have therapeutic potential in a variety of diseases.

Future research should focus on screening this compound and its analogs against a wide range of biological targets. The concept of polypharmacology, where a single compound interacts with multiple targets, is gaining traction in drug discovery. samipubco.comnih.govresearchgate.netsamipubco.com Indazole-based ligands have been identified as privileged structures capable of modulating the function of challenging targets like membrane transporters. samipubco.comnih.gov This opens up the possibility of developing drugs for complex diseases such as cancer and neurological disorders. aun.edu.egnih.govbiorxiv.org

Table 2: Potential Therapeutic Targets for this compound Derivatives

| Therapeutic Area | Potential Molecular Targets | Rationale |

| Oncology | Kinases (e.g., EGFR, VEGFR), Topoisomerase II, HDACs, SOS1 | Indazole derivatives are known inhibitors of various kinases and other cancer-related enzymes. mdpi.comaun.edu.egnih.gov |

| Inflammation | Cyclooxygenase (COX) enzymes, Cytokines | Some indazole-based compounds exhibit anti-inflammatory properties. biotech-asia.org |

| Infectious Diseases | Bacterial and fungal enzymes, Viral proteins | Indazoles have shown antimicrobial and antifungal activities. pnrjournal.comaustinpublishinggroup.com |

| Neurological Disorders | Serotonin (B10506) receptors, Monoamine oxidases | Indazole derivatives have been investigated for their effects on the central nervous system. |

The carbaldehyde group at the C4 position offers a unique opportunity for the development of covalent inhibitors, which can form a stable bond with their target protein, leading to prolonged and potent inhibition. This modality is particularly attractive for targeting enzymes with shallow binding pockets.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Kinetic Studies

To optimize the synthesis of this compound and its derivatives, as well as to gain a deeper understanding of their reaction mechanisms, advanced spectroscopic techniques will play a crucial role. In particular, in situ monitoring techniques provide real-time information about the reaction progress, allowing for precise control and optimization of reaction conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for in situ reaction monitoring. researchgate.netmdpi.com Techniques like rapid-injection NMR (RI-NMR) can be used to study fast reactions and identify transient intermediates. chemrxiv.org For reactions involving nitrogen-containing heterocycles, ¹⁵N NMR can provide valuable insights into the reaction mechanism. nih.gov The development of hyperpolarized NMR techniques offers significantly enhanced sensitivity, enabling the monitoring of low-concentration species and fast reactions.

Other process analytical technologies (PAT), such as Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy, can also be employed for real-time monitoring of key reaction parameters. These techniques, coupled with kinetic modeling, will facilitate the development of robust and scalable synthetic processes for this compound and its derivatives, ensuring high yield and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.